Differentiation vs. Quinidine and Chloroquine: Quantified Potency at Human Muscle nAChRs
In a direct head-to-head comparison, quinine demonstrated superior potency in blocking human adult muscle nicotinic acetylcholine receptors (nAChRs) compared to its diastereomer quinidine and the related 4-aminoquinoline chloroquine. This differential pharmacology supports its specific therapeutic application in nocturnal leg cramps, distinct from the use of its analogs [1].
| Evidence Dimension | Inhibitory potency (IC50) on human adult muscle nAChR (αβεδ subunits) |
|---|---|
| Target Compound Data | IC50 = 1.70 µM |
| Comparator Or Baseline | Chloroquine (IC50 = 2.22 µM); Quinidine (IC50 = 3.96 µM) |
| Quantified Difference | Quinine is 1.3x more potent than chloroquine and 2.3x more potent than quinidine. |
| Conditions | Xenopus laevis oocytes expressing human adult αβεδ nAChR; two-electrode voltage clamp |
Why This Matters
This data provides a quantitative basis for selecting quinine over quinidine or chloroquine for applications targeting muscle nAChRs, such as in the treatment of nocturnal leg cramps, where quinidine's lower potency and higher cardiac risk profile make it unsuitable.
- [1] Gisselmann G, Alisch D, Welbers-Joop B, Hatt H. Effects of Quinine, Quinidine and Chloroquine on Human Muscle Nicotinic Acetylcholine Receptors. Front Pharmacol. 2018;9:1339. View Source
